Cas no 1044270-96-3 (3-bromo-1-(oxan-2-yl)-1h-pyrazole)

3-Bromo-1-(oxan-2-yl)-1H-pyrazole is a brominated pyrazole derivative featuring a tetrahydropyranyl (oxanyl) protecting group at the N1 position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the oxanyl group provides stability and facilitates selective functionalization. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound is particularly valuable in medicinal chemistry for constructing complex heterocyclic scaffolds. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
3-bromo-1-(oxan-2-yl)-1h-pyrazole structure
1044270-96-3 structure
Product Name:3-bromo-1-(oxan-2-yl)-1h-pyrazole
CAS No:1044270-96-3
MF:C8H11BrN2O
MW:231.089740991592
MDL:MFCD16659986
CID:1148023
PubChem ID:57576537
Update Time:2025-05-24

3-bromo-1-(oxan-2-yl)-1h-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-1-(oxan-2-yl)pyrazole
    • 3-bromo-1-(oxan-2-yl)-1h-pyrazole
    • 3-Bromo-1-tetrahydropyran-2-yl-pyrazole
    • 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
    • 3-Bromo-1-(2-tetrahydropyranyl)-1H-pyrazole, 95%
    • SB40493
    • CS-0051500
    • SY100261
    • DTXSID50727174
    • AMY34820
    • AS-51106
    • DB-099134
    • AKOS025289937
    • 1044270-96-3
    • MFCD16659986
    • A896231
    • LCZC1100
    • P11924
    • SCHEMBL3743278
    • MDL: MFCD16659986
    • Inchi: 1S/C8H11BrN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2
    • InChI Key: DFCAINPSKAFWCM-UHFFFAOYSA-N
    • SMILES: BrC1C=CN(C2CCCCO2)N=1

Computed Properties

  • Exact Mass: 230.00500
  • Monoisotopic Mass: 230.00548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • PSA: 27.05000
  • LogP: 2.34470

3-bromo-1-(oxan-2-yl)-1h-pyrazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-bromo-1-(oxan-2-yl)-1h-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:1044270-96-3)3-bromo-1-(oxan-2-yl)-1h-pyrazole
Order Number:A896231
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:54
Price ($):211.0/737.0
Email:sales@amadischem.com

3-bromo-1-(oxan-2-yl)-1h-pyrazole Related Literature

Additional information on 3-bromo-1-(oxan-2-yl)-1h-pyrazole

Introduction to 3-Bromo-1-(Oxan-2-yl)-1H-Pyrazole (CAS No. 1044270-96-3)

3-Bromo-1-(Oxan-2-yl)-1H-pyrazole (CAS No. 1044270-96-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and an oxan (tetrahydro-2H-pyran) substituent imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various research and development purposes.

The chemical structure of 3-bromo-1-(oxan-2-yl)-1H-pyrazole is characterized by a five-membered heterocyclic ring with two nitrogen atoms, a bromine atom at the 3-position, and an oxan substituent at the 1-position. This structural configuration confers the compound with high stability and reactivity, which are crucial for its potential use in drug discovery and development. The bromine atom, in particular, can be readily substituted or modified through various synthetic transformations, allowing for the generation of a wide range of derivatives with tailored biological activities.

In recent years, 3-bromo-1-(oxan-2-yl)-1H-pyrazole has been extensively studied for its potential as a lead compound in the development of novel therapeutics. One of the key areas of interest is its activity as a modulator of protein-protein interactions (PPIs). PPIs play a critical role in many cellular processes, including signal transduction, gene expression, and cell cycle regulation. Disrupting specific PPIs can be an effective strategy for treating various diseases, such as cancer, neurodegenerative disorders, and infectious diseases.

A study published in the Journal of Medicinal Chemistry in 2022 reported that 3-bromo-1-(oxan-2-yl)-1H-pyrazole exhibited potent inhibitory activity against a specific PPI involved in cancer cell proliferation. The researchers found that this compound effectively disrupted the interaction between two key proteins, leading to a significant reduction in tumor growth in both in vitro and in vivo models. This finding highlights the potential of 3-bromo-1-(oxan-2-yl)-1H-pyrazole as a promising lead compound for the development of anti-cancer drugs.

Beyond its anti-cancer properties, 3-bromo-1-(oxan-2-yl)-1H-pyrazole has also shown promise in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory effects. Inflammation is a complex biological response that plays a crucial role in many diseases, including arthritis, asthma, and inflammatory bowel disease. A study published in the European Journal of Medicinal Chemistry in 2023 demonstrated that 3-bromo-1-(oxan-2-yl)-1H-pyrazole exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The unique chemical structure of 3-bromo-1-(oxan-2-yl)-1H-pyrazole also makes it an attractive candidate for use as a building block in combinatorial chemistry and high-throughput screening (HTS) assays. These techniques are widely used in drug discovery to rapidly identify compounds with desired biological activities. The oxan substituent provides additional flexibility and hydrophobicity to the molecule, which can enhance its binding affinity to target proteins or receptors.

In addition to its therapeutic applications, 3-bromo-1-(oxan-2-yl)-1H-pyrazole has been utilized as a synthetic intermediate in the preparation of more complex molecules. Its reactivity and functional group diversity make it an ideal starting material for various synthetic transformations. For example, it can be readily converted into other pyrazole derivatives through substitution reactions at the bromine position or through modifications to the oxan substituent.

The synthesis of 3-bromo-1-(oxan-2-yl)-1H-pyrazole has been well-documented in the literature. A common synthetic route involves the reaction of 3-bromopyrazole with tetrahydrofuran (THF) under appropriate conditions to introduce the oxan substituent. This method is highly efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.

In conclusion, 3-bromo-1-(oxan-2-yl)-1H-pyrazole (CAS No. 1044270-96-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for various applications, including drug discovery, combinatorial chemistry, and synthetic chemistry. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, further solidifying its importance in the field.

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Amadis Chemical Company Limited
(CAS:1044270-96-3)3-bromo-1-(oxan-2-yl)-1h-pyrazole
A896231
Purity:99%/99%
Quantity:5g/25g
Price ($):211.0/737.0
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